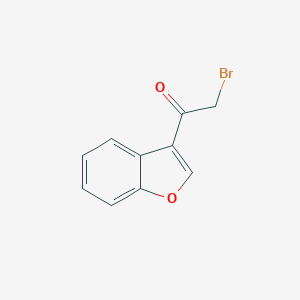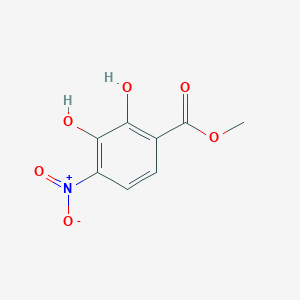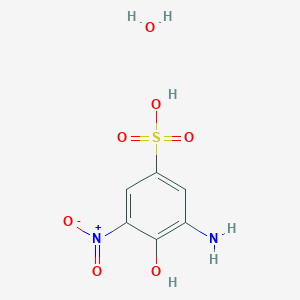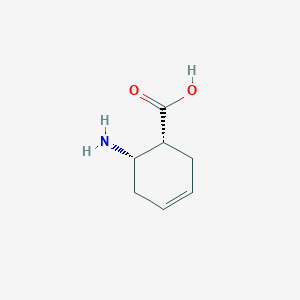
cis-2-Amino-4-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-Amino-4-cyclohexene-1-carboxylic acid (ACCA) is an amino acid analog that has been widely studied for its potential applications in the field of medicinal chemistry. ACCA is a cyclic analog of proline, a naturally occurring amino acid, and is known to exhibit a range of interesting biological properties.
Wissenschaftliche Forschungsanwendungen
Cis-2-Amino-4-cyclohexene-1-carboxylic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. cis-2-Amino-4-cyclohexene-1-carboxylic acid has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of cis-2-Amino-4-cyclohexene-1-carboxylic acid is not fully understood, but it is thought to act as an inhibitor of enzymes involved in the biosynthesis of various biomolecules. cis-2-Amino-4-cyclohexene-1-carboxylic acid has been shown to inhibit the activity of enzymes such as ornithine decarboxylase, which is involved in the biosynthesis of polyamines, and prolyl hydroxylase, which is involved in the biosynthesis of collagen.
Biochemical and Physiological Effects:
cis-2-Amino-4-cyclohexene-1-carboxylic acid has been shown to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. cis-2-Amino-4-cyclohexene-1-carboxylic acid has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cis-2-Amino-4-cyclohexene-1-carboxylic acid in lab experiments include its high enantiomeric purity, which makes it suitable for use in biological studies, and its interesting biological properties, which make it a promising candidate for drug development. The limitations of using cis-2-Amino-4-cyclohexene-1-carboxylic acid in lab experiments include its relatively high cost and the limited availability of commercial sources.
Zukünftige Richtungen
There are several areas of future research that could be pursued in relation to cis-2-Amino-4-cyclohexene-1-carboxylic acid. These include further studies on its mechanism of action, investigations into its potential applications in the treatment of neurological disorders, and the development of cis-2-Amino-4-cyclohexene-1-carboxylic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies on the synthesis of cis-2-Amino-4-cyclohexene-1-carboxylic acid and the development of new synthetic methods could help to make this compound more readily available for use in biological studies.
Synthesemethoden
Cis-2-Amino-4-cyclohexene-1-carboxylic acid can be synthesized using a variety of methods, including cyclization of proline or proline derivatives, and stereoselective reduction of pyrrolidine-2,4-dione. The most commonly used method for the synthesis of cis-2-Amino-4-cyclohexene-1-carboxylic acid is the cyclization of proline using a reagent such as thionyl chloride or phosphorus oxychloride. This method yields cis-2-Amino-4-cyclohexene-1-carboxylic acid with high enantiomeric purity, making it suitable for use in biological studies.
Eigenschaften
IUPAC Name |
(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINMZNDBYQHKR-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Amino-4-cyclohexene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



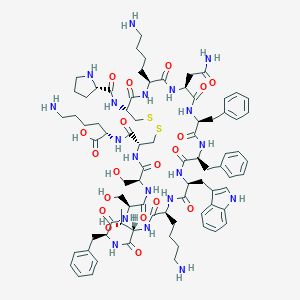

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
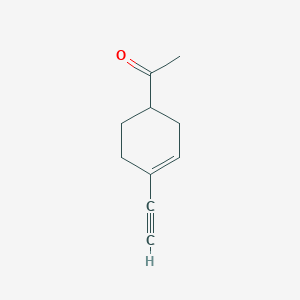
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)



